1-Ethynyl-2-(trifluoromethoxy)benzene
Overview
Description
1-Ethynyl-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 886363-40-2 and a molecular weight of 186.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of 1-Ethynyl-2-(trifluoromethoxy)benzene is C9H5F3O . The InChI code is 1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H .Physical And Chemical Properties Analysis
1-Ethynyl-2-(trifluoromethoxy)benzene is a liquid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 166.8±40.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.7±3.0 kJ/mol, and the flash point is 60.8±23.2 °C . The compound has a molar refractivity of 40.5±0.4 cm^3, a polar surface area of 9 Å^2, and a molar volume of 146.2±5.0 cm^3 .Scientific Research Applications
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is used in the direct arylation of heteroarenes . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
- Methods of Application or Experimental Procedures: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A set of heteroarenes was reacted with 1-bromo-4-(trifluoromethoxy)benzene using 1 mol% Pd(OAc) 2 with KOAc in DMA .
- Results or Outcomes: With 2-chlorothiophene and benzothiophene, the desired products were obtained in 87% and 79% yield, respectively . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It’s used in various chemical reactions in organic chemistry .
- Methods of Application or Experimental Procedures: This compound is often used as a reagent in chemical reactions . The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results or Outcomes: The outcomes of using “1-Ethynyl-2-(trifluoromethoxy)benzene” in a reaction would depend on the specific reaction . In general, it’s used to introduce the ethynyl and trifluoromethoxy groups into a molecule .
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-Ethynyl-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It’s used in various chemical reactions in organic chemistry .
- Methods of Application or Experimental Procedures: This compound is often used as a reagent in chemical reactions . The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
- Results or Outcomes: The outcomes of using “1-Ethynyl-2-(trifluoromethoxy)benzene” in a reaction would depend on the specific reaction . In general, it’s used to introduce the ethynyl and trifluoromethoxy groups into a molecule .
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMOKRCLHCPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654132 | |
Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2-(trifluoromethoxy)benzene | |
CAS RN |
886363-40-2 | |
Record name | 1-Ethynyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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